molecular formula C11H10BrN B115549 6-(Bromomethyl)-2-methylquinoline CAS No. 141848-60-4

6-(Bromomethyl)-2-methylquinoline

Cat. No. B115549
CAS RN: 141848-60-4
M. Wt: 236.11 g/mol
InChI Key: OTZHQYZZYJSBOK-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-2-methylquinoline is a brominated organic compound. It is an important intermediate in the synthesis of various pharmaceuticals and other organic compounds .


Synthesis Analysis

The synthesis of 6-(Bromomethyl)-2-methylquinazolin-4(3H)-one, a similar compound, has been reported in the literature. The process involves a series of reactions including cyclization, ammoniation, and bromination. The overall yield of the final product was reported to be 64.8% .


Chemical Reactions Analysis

Brominated organic compounds, such as this compound, are known to participate in a variety of organic transformations. These include bromination, cohalogenation, oxidation, cyclization, ring-opening reactions, substitution, rearrangement, hydrolysis, and catalysis .

Scientific Research Applications

Synthesis and Chemical Properties

  • Knorr Synthesis : A study led in the context of infectious diseases involved the preparation of 6-bromo-2-chloro-4-methylquinoline. This work highlighted the synthesis process involving the Knorr reaction, which is significant for producing various quinoline derivatives (Wlodarczyk et al., 2011).
  • Intermediate in Drug Synthesis : 6-(Bromomethyl)-2-methylquinazolin-4(3H)-one, closely related to 6-(Bromomethyl)-2-methylquinoline, is an important intermediate in colon and rectal cancer drugs. This highlights its role in pharmaceutical synthesis (He Zheng-you, 2010).
  • Regiochemistry in Nucleophilic Substitution : Research into the nucleophilic substitution reactions of bromo-methylquinoline derivatives reveals insights into their chemical behavior and potential applications in synthesis (Choi & Chi, 2004).

Methodological Developments

  • Microwave-Assisted Halogenation : A novel methodology using microwave irradiation for the halogenation of 2-methylquinolines, including bromomethyl derivatives, was developed. This represents an advancement in synthetic efficiency (Xie & Li, 2014).
  • Preparation of Anticancer Intermediates : A study outlined the synthesis of bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for certain anti-cancer drugs, demonstrating the compound's role in medicinal chemistry (Cao Sheng-li, 2004).

Applications in Biological Systems

  • Fluorescent Probes for Biological Applications : The quaternisation of 6-methylquinoline, a close relative of this compound, with various halides including bromide, produced fluorescent probes sensitive to chloride ions. This has potential applications in biological systems (Geddes et al., 2001).

Safety and Hazards

While specific safety data for 6-(Bromomethyl)-2-methylquinoline is not available, brominated organic compounds can be hazardous. They are typically irritants and can cause harm if ingested, inhaled, or if they come into contact with the skin .

properties

IUPAC Name

6-(bromomethyl)-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN/c1-8-2-4-10-6-9(7-12)3-5-11(10)13-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZHQYZZYJSBOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383702
Record name 6-(bromomethyl)-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

141848-60-4
Record name 6-(bromomethyl)-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 141848-60-4
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Synthesis routes and methods

Procedure details

In carbon tetrachloride (26 ml), 2,6-dimethylquinoline (manufactured by Tokyo Kasei Kogyo Co., Ltd.) (1.0398 g), N-bromosuccinimide (1.2353 g), and azobisisobutyronitrile (98.5 mg) were dissolved and then the whole was subjected to thermal reflux for 2 hours under an argon atmosphere. After the reaction, a precipitate was removed through filtration and then washed with water, followed by drying with magnesium sulfate. The solvent was distilled off and the residue was then purified through silica gel column chromatography (hexane/ethyl acetate), thereby obtaining the subject compound (427.3 mg) as a white solid.
Quantity
1.0398 g
Type
reactant
Reaction Step One
Quantity
1.2353 g
Type
reactant
Reaction Step One
Quantity
98.5 mg
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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